Fenpicoxamid

Descripción general

Descripción

Fenpicoxamid is a picolinamide fungicide used for the control of foliar diseases . It is a derivative of the natural product UK-2A . It acts as a contact and residual protectant with limited systemic activity but some translaminar activity .

Synthesis Analysis

Fenpicoxamid, also known as Inatreq active, was developed in collaboration between Dow Chemical and Meiji Seika Pharma, Ltd . It is a synthetic modification of a natural product to improve formulation stability and application performance .

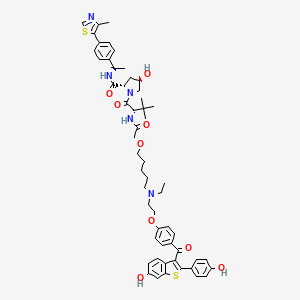

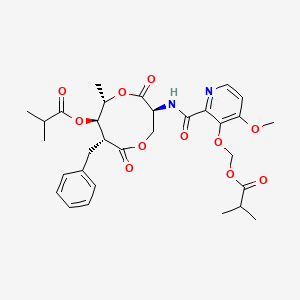

Molecular Structure Analysis

The molecular formula of Fenpicoxamid is C31H38N2O11 . It has an average mass of 614.640 Da and a monoisotopic mass of 614.247559 Da . It has 4 defined stereocenters .

Chemical Reactions Analysis

Fenpicoxamid is converted by Z. tritici to UK-2A, a 15-fold stronger inhibitor of Z. tritici growth .

Physical And Chemical Properties Analysis

Fenpicoxamid is a white powder at 22°C with a vapour pressure of 2.0 × 10-7 Pa at 25 °C . It has a melting point of 158.3°C and an octanol-water partition coefficient (Log Kow) of 4.2 ± 0.1 at pH 5 buffer, 4.4 ± 0.2 at pH 7 buffer and 4.3 ± 0.2 at pH 9 buffer . Its solubility in water at 20 °C is 0.031 mg/L in purified water, 0.031 mg/L at pH 5 buffer, 0.041 mg/L at pH 7 buffer and 0.029 mg/L at pH 9 buffer .

Aplicaciones Científicas De Investigación

Fenpicoxamid is effective in controlling Zymoseptoria tritici, a significant pathogen in wheat, due to its inhibition of cytochrome c reductase and rapid loss of mitochondrial membrane potential in fungal spores. It binds at the Qi site of the cytochrome bc1 complex, similar to antimycin A (Young et al., 2017).

It shows strong in vitro inhibition of various ascomycete fungi and is effective against cereal diseases in greenhouse tests, without cross-resistance to strobilurin and/or azole fungicides. This is due to its novel target site (Qi site of the respiratory cyt bc1 complex) (Owen et al., 2017).

A baseline sensitivity study for fenpicoxamid on European Zymoseptoria tritici populations found no pre-existing resistance mechanisms to this fungicide prior to its introduction, indicating its effectiveness in current agricultural practices (Kildea et al., 2022).

Fenpicoxamid, also known as XDE-777, underwent peer review for its risk assessment as a pesticide active substance, indicating its regulatory evaluation for use in agriculture, particularly on cereals (Arena et al., 2018).

Research on the synthesis and biological activity of analogs of the antifungal antibiotic UK-2A, from which fenpicoxamid is derived, has been instrumental in understanding its efficacy and potential modifications for enhanced activity (Owen et al., 2019).

Direcciones Futuras

Fenpicoxamid is a new fungicide with high potency towards a broad range of Ascomycete plant pathogens . It is currently under commercial development for control of wheat leaf blotch caused by Zymoseptoria tritici and banana black Sigatoka caused by Mycosphaerella fijiensis . No cross-resistance was observed between QoI fungicides and fenpicoxamid in the field isolates of Z. tritici .

Propiedades

IUPAC Name |

[2-[[(3S,7R,8R,9S)-7-benzyl-9-methyl-8-(2-methylpropanoyloxy)-2,6-dioxo-1,5-dioxonan-3-yl]carbamoyl]-4-methoxypyridin-3-yl]oxymethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c1-17(2)28(35)42-16-41-26-23(39-6)12-13-32-24(26)27(34)33-22-15-40-30(37)21(14-20-10-8-7-9-11-20)25(19(5)43-31(22)38)44-29(36)18(3)4/h7-13,17-19,21-22,25H,14-16H2,1-6H3,(H,33,34)/t19-,21+,22-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTOTYJSCYHYFK-RBODFLQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(=O)OCC(C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=NC=CC(=C2OCOC(=O)C(C)C)OC)CC3=CC=CC=C3)OC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80895118 | |

| Record name | Fenpicoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenpicoxamid | |

CAS RN |

517875-34-2 | |

| Record name | (3S,6S,7R,8R)-8-Benzyl-3-[3-[(isobutyryloxy)methoxy]-4-methoxypicolinamido]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517875-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpicoxamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80895118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,6S,7R,8R)-8-benzyl-3-{[(4-methoxy-3-{[(2-methylpropanoyl)oxy]methoxy}pyridin-2-yl)carbonyl]amino}-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPICOXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W7MC999JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)